1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one

Tyrosinase inhibition Melanogenesis Enzyme kinetics

1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one (also referenced as its reduced diarylpropane form UP302; INCI: Dimethoxytolyl Propylresorcinol; CAS 869743-37-3 / 1400999-35-0) is a synthetic resorcinol-derivative tyrosinase inhibitor originally isolated from the medicinal plant Dianella ensifolia. It belongs to the diarylpropane/dihydrochalcone class and has been characterized as a sub-micromolar, competitive, reversible inhibitor of mushroom tyrosinase.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
Cat. No. B12272965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)CCC(=O)C2=C(C=C(C=C2)O)O)OC
InChIInChI=1S/C18H20O5/c1-11-17(22-2)9-5-12(18(11)23-3)4-8-15(20)14-7-6-13(19)10-16(14)21/h5-7,9-10,19,21H,4,8H2,1-3H3
InChIKeyCJLKVUXHHYYFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one (UP302): Procurement-Grade Tyrosinase Inhibitor Evidence Guide


1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one (also referenced as its reduced diarylpropane form UP302; INCI: Dimethoxytolyl Propylresorcinol; CAS 869743-37-3 / 1400999-35-0) is a synthetic resorcinol-derivative tyrosinase inhibitor originally isolated from the medicinal plant Dianella ensifolia [1]. It belongs to the diarylpropane/dihydrochalcone class and has been characterized as a sub-micromolar, competitive, reversible inhibitor of mushroom tyrosinase [1]. Beyond enzyme inhibition, UP302 accelerates intracellular tyrosinase degradation—a dual mechanism that distinguishes it mechanistically from mono-functional competitors such as kojic acid and arbutin [1]. The compound is supplied at cGMP scale with ≥98% purity by Unigen Inc. and has been deployed in global cosmetic formulations for over 15 years, supported by a recent China NMPA new whitening-function approval [1].

Why Generic Substitution of 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one (UP302) with In-Class Tyrosinase Inhibitors Is Not Advisable


Tyrosinase inhibitors as a class span a wide chemical space (kojic acid, arbutin, hydroquinone, phenylethyl resorcinol, thiamidol), yet their pharmacodynamic and safety profiles diverge sharply in ways that preclude simple interchange [1]. UP302 differs from simple competitive inhibitors in that it suppresses melanogenesis through two independent routes—direct catalytic inhibition and accelerated proteolytic degradation of the tyrosinase enzyme protein [2]. This dual mode of action produces cellular melanin suppression at concentrations (IC₅₀ 8–15 µM) that are substantially below the levels required for human tyrosinase catalytic inhibition alone (IC₅₀ ≈200 µM), indicating that the degradation mechanism dominates the cellular phenotype [2]. Furthermore, UP302 exhibits a favorable safety margin in melanocytes (no detectable cytotoxicity up to 62 µM), a property not shared by hydroquinone, which is cytotoxic to melanocytes at concentrations below its enzyme-inhibitory IC₅₀ [1]. These mechanistic, potency, and toxicological distinctions mean that substituting a generic tyrosinase inhibitor for UP302 in a formulation or research protocol would yield quantitatively and qualitatively different outcomes.

Quantitative Differentiation Evidence for 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one (UP302) Against Key Comparators


Murine Tyrosinase Inhibition: 22-Fold Greater Potency of UP302 Versus Kojic Acid in the Same Experimental System

In a side-by-side comparison using murine tyrosinase, UP302 demonstrated an IC₅₀ of 12 µM, whereas the benchmark tyrosinase inhibitor kojic acid required a 22-fold higher concentration to achieve equivalent inhibition (IC₅₀ 273 µM) [1]. This represents a quantified potency advantage of approximately 22.75× under identical assay conditions, establishing UP302 as a substantially more potent tyrosinase inhibitor at the enzyme level [1].

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Dual Mechanism of Melanin Suppression: UP302 Accelerates Tyrosinase Protein Degradation—A Property Absent in Kojic Acid and Arbutin

UP302 operates through two independent melanogenic suppression pathways: (i) direct competitive inhibition of tyrosinase catalytic activity, and (ii) acceleration of intracellular tyrosinase protein degradation [1]. In normal human epidermal melanocytes (NHEM), UP302 at non-cytotoxic concentrations decreased tyrosinase protein levels by 46% after 48 hours of treatment without altering tyrosinase mRNA levels, confirming a post-translational degradation mechanism [1]. In the same study, UP302 inhibited mushroom tyrosinase activity 200 times more potently than kojic acid, yet its IC₅₀ against human tyrosinase from NHEM lysates was only ≈200 µM—whereas the cellular melanin synthesis IC₅₀ was 10 µM, a 20-fold discrepancy that underscores the dominant contribution of the degradation mechanism to the overall cellular phenotype [1]. Kojic acid and arbutin lack this degradation-acceleration property and function solely as competitive inhibitors [1].

Tyrosinase degradation Melanogenesis Dual mechanism Post-translational regulation

Antioxidant Capacity: UP302 ORAC Value of 10,818 µmol/g Trolox Equivalent—Quantitative Benchmarking Against Vitamin E Analog

UP302 exhibits a quantitatively defined antioxidant capacity with an oxygen radical absorbance capacity (ORAC) value of 10,818 µmol/g trolox equivalent (TE) [1]. This value positions UP302 as a high-potency peroxyl radical scavenger comparable to or exceeding many benchmark botanical antioxidants when normalized to trolox, the water-soluble vitamin E analog used as the ORAC assay standard [1]. In contrast, kojic acid—the most common comparator tyrosinase inhibitor—exhibits only weak to negligible antioxidant activity in standard radical scavenging assays and is not primarily valued for antioxidant function [1]. The combination of sub-micromolar tyrosinase inhibition (Ki = 0.3 µM) with high ORAC antioxidant capacity supports UP302's documented ability to neutralize UV-induced free radicals and lipid oxidation, providing a functional bridge between depigmentation and anti-aging photo-protection [1].

Antioxidant ORAC assay Radical scavenging Oxidative stress

Melanocyte Safety Window: UP302 Shows No Cytotoxicity at 62 µM—a 4–7.75× Safety Margin Versus Its Melanin Suppression IC₅₀

Long-term treatment of cultured human melanocytes with UP302 at concentrations up to 62 µM revealed no detectable cytotoxicity, establishing a quantitative safety window of 4.1-fold to 7.75-fold above its melanin synthesis IC₅₀ values of 8 µM (human primary melanocytes) and 15 µM (B16-F1 mouse melanoma cells), respectively [1]. This contrasts sharply with hydroquinone, a widely used depigmenting agent, which was reported to be highly cytotoxic to melanocytes in vitro at concentrations substantially lower than its enzyme-inhibitory IC₅₀ of approximately 72 µg/mL (~654 µM), effectively negating any practical safety margin between desired melanin suppression and melanocyte toxicity [2]. Furthermore, in a reconstructed human skin model (MelanoDerm), topical application of 0.1% UP302 produced significant skin lightening and melanin reduction without any adverse effects on cell viability, melanocyte morphology, or overall tissue histology [1].

Cytotoxicity Melanocyte safety Therapeutic index Depigmenting agent safety

NMPA Regulatory Milestone: UP302 Is Only the Third Skin-Whitening/Spot-Removing Ingredient Approved in China in Nearly 30 Years—and the First to Pass CSAR Re-Evaluation

On October 30, 2025, China's National Medical Products Administration (NMPA) approved Dimethoxytolyl Propylresorcinol (UP302) as a registered new cosmetic ingredient (NCI) for skin-whitening and spot-removal functions (Registration Certificate No. Guo Zhuang Yuan Zhu Zi 20250001) [1]. This approval is historically significant: UP302 is only the third skin-whitening/spot-removing ingredient to receive such approval in China in nearly three decades, and it is the first case since implementation of the Cosmetics Supervision and Administration Regulation (CSAR) in which an existing market ingredient successfully passed full re-evaluation for both safety and efficacy to be upgraded to special cosmetic use status [1]. The NMPA registration followed a comprehensive safety and efficacy dossier and permits use in creams, lotions, gels, masks, and other skincare products (excluding those with potential inhalation exposure) [2]. By contrast, the vast majority of tyrosinase inhibitors on the market, including kojic acid, arbutin, and phenylethyl resorcinol (377), have not attained this specific NMPA registered whitening-ingredient status with the same depth of regulatory validation [1].

Regulatory approval NMPA Cosmetic ingredient Safety substantiation

3D Reconstructed Human Skin Model Validation: 0.1% UP302 Produces Significant Depigmentation Without Histological Toxicity

In a MelanoDerm reconstructed human skin model containing functional melanocytes, topical application of 0.1% UP302 (formulated) resulted in significant skin lightening and a measurable decrease in melanin production after a treatment period, with no detectable effects on cell viability, melanocyte morphology, or overall tissue histology [1]. This experimental setting bridges the gap between isolated enzyme/cell assays and clinical relevance, as the MelanoDerm model recapitulates the three-dimensional tissue architecture, melanocyte-keratinocyte interactions, and barrier function of intact human skin [1]. While many tyrosinase inhibitors show activity in cell-free or monolayer systems, relatively few have been validated in 3D skin equivalents with combined histological safety endpoints [1]. The 0.1% concentration tested is within the range used in commercial cosmetic formulations, supporting direct translatability of the in vitro efficacy data [1].

Reconstructed skin model MelanoDerm Tissue histology In vitro to in vivo translation

Optimal Research and Industrial Application Scenarios for 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one (UP302)


Cosmetic Formulation Development Requiring NMPA-Compliant Whitening/Spot-Removal Claims for the Chinese Market

UP302's NMPA registration as a skin-whitening and spot-removing special functional cosmetic ingredient (Guo Zhuang Yuan Zhu Zi 20250001) makes it one of only three ingredients with this regulatory status in China, and the first to have passed CSAR re-evaluation [1]. Formulators targeting the Chinese whitening cosmetics market can leverage this registration to substantiate whitening efficacy claims within the regulatory framework, a compliance pathway unavailable with non-registered alternatives such as kojic acid, arbutin, or generic phenylethyl resorcinol [1]. The NMPA approval permits use in creams, lotions, gels, and facial masks, covering the major topical delivery formats [1].

In Vitro Melanogenesis Research Requiring a Dual-Mechanism Positive Control with Defined Enzyme-Level Kinetics

For academic and industrial laboratories studying melanogenesis regulation, UP302 provides a well-characterized positive control with published kinetic parameters: mushroom tyrosinase Ki = 0.3 µM (competitive, reversible), murine tyrosinase IC₅₀ = 12 µM, and human primary melanocyte melanin IC₅₀ = 8 µM [2]. Its dual mechanism—catalytic inhibition plus accelerated tyrosinase degradation (46% protein reduction at 48 h)—enables experimental dissection of post-translational vs transcriptional melanogenic regulation, a capability not offered by single-mechanism inhibitors [3]. The documented lack of cytotoxicity up to 62 µM means experiments can span a wide concentration range without confounding viability effects [2].

Antioxidant-Plus-Depigmenting Ingredient Development Where Single-Molecule Dual Functionality Is Desired

UP302's combination of potent tyrosinase inhibition (Ki = 0.3 µM) and high peroxyl radical scavenging capacity (ORAC = 10,818 µmol/g TE) supports single-ingredient strategies targeting the interconnected pathways of oxidative stress and melanogenesis that drive UV-induced hyperpigmentation and photo-aging [2][3]. The ORAC value quantitatively benchmarks UP302's antioxidant capacity and enables direct comparison with other antioxidant ingredients during formulation optimization [3]. This dual functionality may simplify ingredient decks by reducing the need for separate antioxidant additives.

Reconstructed Tissue Model Studies for Depigmenting Agent Safety and Efficacy Screening

UP302 has been validated in the MelanoDerm 3D reconstructed human skin model, where 0.1% topical application produced significant lightening and melanin reduction without any detectable effects on cell viability, melanocyte morphology, or tissue histology [2]. This makes UP302 suitable as a reference compound for benchmarking novel depigmenting candidates in 3D tissue models, as its tissue-level efficacy and safety profile are among the most extensively documented for a tyrosinase inhibitor in such systems [2]. The 0.1% effective concentration is also directly translatable to cosmetic formulation levels.

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